3-chloro-4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine
Description
The compound 3-chloro-4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a heterocyclic molecule featuring a pyridine core substituted with a chlorine atom and a piperidine-sulfonyl-imidazole moiety. Its structural complexity arises from the integration of three key components:
- A 3-chloropyridine ring as the central aromatic system.
- A piperidin-4-yloxy linker connected to the pyridine.
- A sulfonyl group bridging the piperidine and a 1-isopropyl-1H-imidazol-4-yl substituent.
This analog substitutes the isopropyl group with a methyl group on the imidazole ring. Its molecular formula is C₁₅H₁₉ClN₄O₃S, with a molecular weight of 370.85 g/mol, and a SMILES string of Cn1cnc(c1)S(=O)(=O)N1CCC(CC1)COc1ccncc1Cl .
Properties
IUPAC Name |
3-chloro-4-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O3S/c1-12(2)20-10-16(19-11-20)25(22,23)21-7-4-13(5-8-21)24-15-3-6-18-9-14(15)17/h3,6,9-13H,4-5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSBRUSUJUFXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 3-chloro-4-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is primarily targeted towards the H3 histamine receptor. The H3 histamine receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the release of neurotransmitters in the central nervous system.
Mode of Action
The compound acts as an antagonist at the H3 histamine receptor. This means it binds to the receptor and inhibits its function, preventing the normal cellular response to histamine. This can lead to a decrease in the release of neurotransmitters, which can have various effects depending on the specific neural pathway involved.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histaminergic pathway. By acting as an antagonist at the H3 histamine receptor, the compound can modulate the release of neurotransmitters in this pathway. This can have downstream effects on various physiological processes, including sleep-wake cycles, cognitive function, and regulation of body temperature.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific neural pathways in which the H3 histamine receptor is involved. For example, by inhibiting the release of neurotransmitters in certain pathways, the compound could potentially affect cognitive function, sleep-wake cycles, or body temperature regulation.
Comparison with Similar Compounds
Structural Analogues with Modified Imidazole Substituents
The imidazole sulfonyl group is a critical pharmacophore in this class of compounds. Key analogs include:
Key Differences :
- Synthesis Feasibility : The methyl analog is commercially available, while the isopropyl variant may require tailored synthetic routes.
Compounds with Varied Sulfonyl-Piperidine Linkages
Several compounds in the evidence share the piperidine-sulfonyl backbone but differ in substituents:
Comparison with Target Compound :
- Functional Groups : The target compound uses an imidazole-sulfonyl group, whereas these analogs employ aryl-sulfonyl or benzoyl groups.
- Bioactivity Implications : Aryl-sulfonyl groups (e.g., 4-fluorophenyl in 14d) may enhance π-π stacking interactions in biological targets, while imidazole-sulfonyl groups could participate in hydrogen bonding .
Compounds with Chlorophenyl-Piperidine Linkers ()
Compounds 6m , 6n , and 6o feature chlorophenyl moieties linked to piperidine-sulfonyl groups :
Key Contrasts :
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in 6m) increase electrophilicity, while electron-donating groups (e.g., methoxy in 6o) enhance solubility.
- Synthetic Yields : These compounds exhibit higher yields (86–87%) compared to urea-linked analogs in (35–55%), suggesting optimized synthetic protocols .
Critical Analysis of Evidence
- Limitations : The exact isopropyl-substituted compound is absent in the evidence; comparisons rely on methyl analogs and structural inferences.
- Contradictions : Yields for urea-linked compounds () are lower than chlorophenyl analogs (), highlighting synthetic challenges with specific functional groups .
- Commercial Availability : The methyl analog (CAS 2640818-94-4) is marketed for research, priced at $8–$11/g .
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